molecular formula C10H8N2O3 B2801561 Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1126636-89-2

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2801561
CAS No.: 1126636-89-2
M. Wt: 204.185
InChI Key: XOISSYVAJVWIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate typically involves the formylation of imidazo[1,2-a]pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both a formyl group and a carboxylic acid methyl ester group. This combination allows for diverse chemical modifications and potential biological activities, making it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOISSYVAJVWIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2C=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.